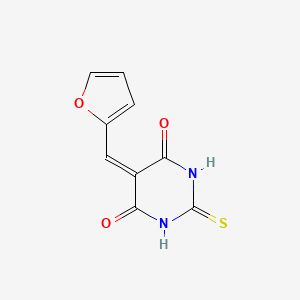5-Furfurylidene-2-Thiobarbituric Acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Inhibitor of Tyrosyl-DNA Phosphodiesterase
The primary application of 5-Furfurylidene-2-Thiobarbituric Acid (5-FTBA) in scientific research lies in its ability to inhibit an enzyme known as tyrosyl-DNA phosphodiesterase (TDP1). TDP1 plays a crucial role in the repair of DNA damage caused by UV radiation and oxidative stress []. By inhibiting TDP1, 5-FTBA can be used to study the mechanisms of DNA repair and the consequences of impaired repair processes.
5-Furfurylidene-2-Thiobarbituric Acid is a chemical compound characterized by the molecular formula CHNOS and a molecular weight of approximately 222.224 g/mol. This compound features a thiobarbituric acid structure, which is notable for its incorporation of a furfurylidene group, enhancing its reactivity and biological properties. The compound is recognized for its role as a tyrosyl-DNA phosphodiesterase inhibitor, indicating potential applications in biochemical research and drug development .
As mentioned earlier, 5-FTBA reacts with MDA to form a detectable adduct. This reaction exploits the electrophilic nature of the carbon atom in the furfurylidene moiety of 5-FTBA. The nucleophilic carbonyl groups of MDA are attracted to this positively charged carbon, leading to the formation of a new carbon-carbon bond and the colored adduct [].
The chemical behavior of 5-Furfurylidene-2-Thiobarbituric Acid involves various reactions typical of thiobarbituric acids, including:
- Condensation Reactions: It can participate in condensation reactions due to the presence of carbonyl and thiol functional groups.
- Nucleophilic Substitution: The thiol group may engage in nucleophilic substitution reactions, particularly with electrophiles.
- Redox Reactions: The compound can undergo oxidation-reduction processes, influenced by its electron-rich furfurylidene moiety.
These reactions are fundamental in understanding the compound's reactivity and potential applications in synthetic chemistry.
5-Furfurylidene-2-Thiobarbituric Acid exhibits significant biological activity, particularly as an inhibitor of tyrosyl-DNA phosphodiesterase. This enzyme plays a crucial role in DNA repair processes, suggesting that the compound may have therapeutic implications in cancer treatment and other diseases where DNA repair mechanisms are disrupted. Additionally, its antioxidant properties may contribute to cellular protection against oxidative stress .
Several methods have been developed for synthesizing 5-Furfurylidene-2-Thiobarbituric Acid:
- Condensation of Furfuryl Aldehyde with Thiobarbituric Acid: This method involves the reaction of furfuryl aldehyde with thiobarbituric acid under acidic conditions to yield the desired compound.
- Modified Biginelli Reaction: Utilizing a modified Biginelli reaction can also produce this compound, incorporating various catalysts to enhance yield and selectivity.
- Solvent-Free Synthesis: Recent advancements suggest solvent-free methods may be employed to synthesize this compound efficiently, reducing environmental impact.
These methods highlight the versatility and adaptability of synthetic approaches for producing 5-Furfurylidene-2-Thiobarbituric Acid.
The applications of 5-Furfurylidene-2-Thiobarbituric Acid span several fields:
- Pharmaceutical Development: Its role as a tyrosyl-DNA phosphodiesterase inhibitor positions it as a candidate for drug development in oncology.
- Biochemical Research: The compound serves as a useful tool in studying DNA repair mechanisms and oxidative stress responses.
- Antioxidant Studies: Its antioxidant properties make it relevant in research focused on cellular protection and aging.
These applications underscore the compound's significance in both practical and research contexts.
Interaction studies involving 5-Furfurylidene-2-Thiobarbituric Acid reveal its potential interactions with various biomolecules:
- DNA Interactions: The compound's inhibition of tyrosyl-DNA phosphodiesterase suggests direct interactions with DNA or DNA repair proteins.
- Protein Binding: Investigations into protein binding affinities could elucidate its mechanism of action and therapeutic potential.
- Synergistic Effects: Studies may also explore synergistic effects when combined with other anticancer agents or antioxidants.
These interactions are critical for understanding the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural or functional similarities with 5-Furfurylidene-2-Thiobarbituric Acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Thiobarbituric Acid | CHNOS | Basic structure without furfurylidene group |
| Furfuryl Aldehyde | CHO | Contains the furfuryl group; used in synthesis |
| Barbituric Acid | CHNO | Related to barbiturate drugs; lacks thiol group |
Uniqueness of 5-Furfurylidene-2-Thiobarbituric Acid
The uniqueness of 5-Furfurylidene-2-Thiobarbituric Acid lies in its combination of the furfurylidene moiety with a thiobarbituric structure. This combination enhances its biological activity, particularly as an inhibitor of specific enzymes involved in DNA repair, setting it apart from related compounds that do not possess similar functionalities or reactivities .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








